Eudalene

Description

Historical Development of Sesquiterpenoid Structural Elucidation and the Role of Eudalene

The early 20th century marked a pivotal period in terpene chemistry, with pioneering research by scientists like Leopold Ružička. Ružička's classical investigations in the 1920s were instrumental in demonstrating that many significant sesquiterpenes are derivatives of naphthalene (B1677914) hydrocarbons, including cadalene (B196121) and this compound . His work, along with that of his collaborators, revolutionized the determination of sesquiterpene structures through the systematic application of dehydrogenative degradation . This method was crucial in establishing the empirical isoprene (B109036) rule, a guiding principle for understanding terpene biosynthesis and structure . The structural formulae for both cadalene (C₁₅H₁₈) and this compound (C₁₄H₁₆) were initially proposed based on these dehydrogenation experiments and subsequently confirmed through chemical synthesis .

This compound as a Degradation Product and Structural Marker in Terpenoid Chemistry

This compound is notably recognized as a degradation product of various sesquiterpenes, such as eudesmol, a terpene found in eucalyptus oil . The process of dehydrogenation, often employing sulfur or selenium, was a powerful analytical tool, extensively developed and utilized by Ružička to ascertain the constitution of natural products . This method revealed that numerous sesquiterpenoids yield either cadalene or this compound upon dehydrogenation . A key distinction lies in the carbon count: while cadalene retains all fifteen carbon atoms of the sesquiterpene precursor, this compound, with its fourteen carbon atoms, is formed through the loss of an angular methyl group during the dehydrogenation process .

Historically, sesquiterpenes were often classified based on the aromatic hydrocarbons they produced upon dehydrogenation, with cadalene and this compound serving as archetypal examples . For instance, β-selinene, a constituent of celery oil, is a representative sesquiterpene of the this compound type . While cadalene- and this compound-type sesquiterpenoids are prevalent in modern gymnosperms, their widespread occurrence means they are not specific taxonomic markers for chemosystematic purposes . Nevertheless, the aromatization of terpenes via dehydrogenation was a vital technique for elucidating carbon skeletons before the advent of modern spectroscopic and crystallographic methods .

Significance of this compound in Advancing Natural Products Synthetic Methodologies

The successful synthesis of this compound played a crucial role in validating its proposed structure, thereby reinforcing the understanding of sesquiterpenoid architecture . The ability to derive aromatic compounds like this compound through the dehydrogenation of readily available natural products offers a strategic advantage, potentially simplifying synthetic routes and circumventing the need for more complex total syntheses . This compound's established structure, characteristic of a bicyclic sesquiterpene, has been instrumental in comprehending the cyclogeraniol or cyclocitral structural motifs frequently observed in higher terpenes . The foundational work in elucidating and confirming the structure of this compound has indirectly advanced natural product synthetic methodologies by providing clear structural targets and validating the degradation techniques that inform synthetic design.

Structure

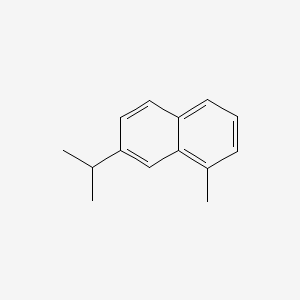

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methyl-7-propan-2-ylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16/c1-10(2)13-8-7-12-6-4-5-11(3)14(12)9-13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVVHZJKXPCUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=CC=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197657 | |

| Record name | 1-Methyl-7-isopropylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-65-3 | |

| Record name | NSC 115864 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eudalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-7-isopropylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Definitive Characterization of Eudalene

Early Methodologies for Eudalene Skeleton Determination.

In the early periods of organic chemistry, particularly concerning natural products like terpenes, the determination of complex molecular skeletons often involved chemical degradation strategies. These methods were fundamental before the advent of sophisticated spectroscopic tools.

Application of Dehydrogenation Reactions (Sulfur and Selenium) in Structural Assignment.

One of the most impactful early methodologies for assigning the carbon skeleton of sesquiterpenes, including those of the this compound type, was dehydrogenation using sulfur or selenium. This process involved heating the sesquiterpene with either sulfur or selenium, leading to its transformation into the corresponding naphthalenic hydrocarbon. this compound, specifically identified as 7-isopropyl-1-methylnaphthalene, was obtained from sesquiterpenes such as selinene through this dehydrogenation reaction.

The systematic development and application of dehydrogenation as a structural tool in polyterpene research were largely pioneered by L. Ruzicka, beginning in 1921. While sulfur was a common reagent, selenium was later introduced, offering certain advantages despite requiring higher reaction temperatures. Research has shown that the reaction of this compound with sulfur can result in the formation of thiophenic compounds, such as 3,9-dimethylnaphtho[1,2-b]thiophene, indicating the involvement of the isopropyl group in the reaction.

Oxidative Degradation Techniques for Positional Information.

Oxidative degradation techniques were another crucial set of early methods employed to gain positional information about the substituents and functional groups within complex organic molecules, including terpenes. These techniques typically involve the controlled breakdown of a larger molecule into smaller, more readily identifiable fragments. By analyzing the structures of these degradation products, chemists could deduce the arrangement of atoms and functional groups in the original, larger compound. In the 1950s, oxidative degradation was frequently used in conjunction with dehydrogenation and infrared (IR) spectroscopy for the elucidation of terpene structures.

Advanced Spectroscopic Methods for this compound Structure Confirmation.

The latter half of the 20th century witnessed a paradigm shift in structural elucidation, with advanced spectroscopic methods becoming the primary tools for confirming chemical structures, largely supplanting traditional chemical degradation approaches.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Resolving Atomic Connectivity and Stereochemical Details.

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly powerful and indispensable technique for resolving the atomic connectivity and stereochemical details of organic compounds. Both 1H and 13C NMR spectra provide a wealth of information, including the number and types of hydrogen and carbon atoms, their electronic environments, and their spatial relationships, through analysis of chemical shifts, coupling constants, and signal integrations.

In the context of this compound and its derivatives, NMR spectroscopy has been instrumental. For example, studies involving the reaction products of this compound utilized NMR spectra to identify the absence of specific signals, such as doublets at 1.35 ppm (6H, J=6.7 Hz) and multiplets at 3.05 ppm (1H), which would typically correspond to the isopropyl group. This absence of signals indicated the participation of the isopropyl group in the reaction, providing crucial structural insights.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis of this compound.

Mass Spectrometry (MS) is a fundamental analytical technique used to determine the molecular formula and analyze the characteristic fragmentation patterns of chemical compounds, including this compound. The molecular ion peak (M+) in a mass spectrum directly corresponds to the molecular weight of the compound. For this compound, the molecular weight is 184.28 g/mol , consistent with its molecular formula of C14H16.

Fragmentation patterns, which arise from the dissociation of energetically unstable molecular ions, provide valuable structural information by revealing the masses of smaller, characteristic fragment ions. For instance, in a study analyzing a sulfur-containing compound derived from this compound, the mass spectrum showed a molecular ion at m/e 240 (M+, C14H16S) as the base peak. Further fragmentation analysis revealed ions at m/e 239 (M-H)+ with 22.8% relative intensity and m/e 225 (M-CH3)+ with 81.9% relative intensity. These fragmentation data were crucial for confirming the retention of the this compound skeleton within the derivative.

Table 1: Mass Spectrometry Fragmentation Data for a Sulfur-Containing this compound Derivative

| m/z Value | Relative Intensity (%) | Assignment (Proposed) |

| 240 | 100 (Base Peak) | M+ (C14H16S) |

| 239 | 22.8 | (M-H)+ |

| 225 | 81.9 | (M-CH3)+ |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy in this compound Identification.

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is a widely used technique for the identification of chemical compounds and the characterization of their functional groups. By analyzing the absorption of infrared radiation at specific wavelengths, IR spectroscopy provides information about the types of bonds and functional groups present in a molecule. IR spectra for this compound and its derivatives are available.

In a study investigating the reaction of this compound with sulfur, IR spectroscopy provided critical insights. The absence of characteristic splitting bands at 1382 cm-1 and 1389 cm-1 in the IR spectrum of the reaction product indicated that the isopropyl group of this compound had participated in the reaction. During the 1950s, IR spectroscopy played a significant role in the elucidation of terpene structures, particularly in identifying the ring size of ketones, lactones, and cyclic anhydrides based on their characteristic carbonyl absorption frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for revealing information about molecular structures, especially the presence and extent of conjugated systems within a molecule. While UV-Vis spectra typically exhibit broad peaks and are therefore less suitable for definitive compound identification compared to techniques like NMR, they are highly valuable for detecting chromophores, such as conjugated dienes or α,β-unsaturated ketones, in terpenes.

An example of its application includes the analysis of a sulfur-containing compound derived from this compound, which showed a UV absorption maximum at 245.5 mμ. This absorption maximum was observed to be bathochromically shifted by 14 mμ compared to the original cadalene (B196121), a related naphthalenic hydrocarbon. This bathochromic shift indicated an elongated conjugated system within the newly formed sulfur-containing molecule, providing further evidence for its proposed structure.

Chromatographic Techniques for Purity Assessment and Identity Verification of this compound

Chromatographic techniques are indispensable tools for assessing the purity and verifying the identity of chemical compounds like this compound. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods utilized for these purposes.

Gas Chromatography (GC): Given this compound's volatile nature, GC is particularly well-suited for its analysis. GC separates compounds based on their volatility and interaction with a stationary phase, with an inert carrier gas serving as the mobile phase. When coupled with Mass Spectrometry (GC-MS), it becomes a powerful technique for both separation and identification, allowing for the characterization of this compound and the detection of any volatile impurities.

High-Performance Liquid Chromatography (HPLC): HPLC offers versatility for analyzing a wide range of compounds, including those that may be less volatile or thermally unstable, although this compound is generally considered volatile. HPLC separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. While GC is often preferred for volatile compounds, HPLC can also be employed for this compound, especially if it is part of a complex mixture containing non-volatile components or for specific quantitative analyses.

Purity Assessment and Identity Verification: Chromatographic methods contribute significantly to purity assessment by separating the target compound from impurities. The concept of peak purity, often assessed using detectors like Diode Array Detectors (DAD) in HPLC, helps determine if a chromatographic peak represents a single compound or co-eluting impurities. Spectral similarity analysis can indicate the presence of impurities if a low spectral similarity value is observed. For identity verification, the retention time of this compound in a specific chromatographic system can be compared against a known standard. Coupling chromatography with spectroscopic techniques (e.g., GC-MS, HPLC-MS/MS) provides confirmatory evidence by generating characteristic spectral data (mass spectra, UV spectra) that can be matched against reference databases.

Method Validation: For reliable purity assessment and identity verification, chromatographic methods must undergo rigorous validation. This process ensures the accuracy, precision, specificity, and robustness of the analytical procedure. Validation parameters include selectivity/specificity, which refers to the method's ability to unequivocally detect the analyte in the presence of other compounds.

Natural Occurrence, Isolation, and Distribution of Eudalene

Identification of Eudalene in Botanical Sources and Plant Oils.oup.com

This compound (CAS No. 490-65-3) is classified as a bicyclic sesquiterpene . It is a naturally occurring component found in various plant oils . Notably, beta-selinene, a sesquiterpene structurally related to the this compound type, is present in celery oil . Beyond essential oils, this compound has also been specifically identified in the seed oil of Celastrus paniculatus, where it constituted 0.16% of the oil's composition . This identification in C. paniculatus oil represented a novel finding for this particular plant species at the time of its discovery . Furthermore, this compound is recognized as a polycyclic aromatic terpenoid biomarker derived from higher plants . Terpenoids, as a broader class of compounds, are volatile substances that contribute to the fragrance of plants and flowers and are widely distributed in the leaves and fruits of higher plants, conifers, citrus, and eucalyptus, with simpler mono- and sesquiterpenes being key constituents of essential oils .

Table 1: Botanical Sources Where this compound Has Been Identified

| Botanical Source | Compound Type/Context | Identified Component (if applicable) | Reference |

| Celery oil | Sesquiterpene type | Beta-Selinene (this compound type) | |

| Celastrus paniculatus seed oil | Aromatic compound | This compound (0.16%) | |

| Higher plants | Polycyclic aromatic terpenoid biomarker | This compound | |

| Plant oils | General occurrence | This compound |

Extraction Methodologies for this compound from Complex Biological Matrices.federalregister.govresearchgate.netresearchgate.netnih.gov

The extraction of this compound, like other natural products, from complex biological matrices such as plant materials, relies on methodologies designed to selectively isolate the target compound from the bulk matrix. General approaches for extracting active compounds from plants include solvent extraction, steam distillation, sublimation, and expelling . For sesquiterpenes, which encompass the this compound type, isolation from natural sources is typically achieved through steam distillation or direct solvent extraction . The effectiveness of an extraction process is significantly influenced by factors such as the texture of the plant material and the specific method employed . Moreover, the selection of an appropriate extraction technique is contingent upon the nature of the plant material, the solvent chosen, the pH of the extraction medium, the temperature, and the solvent-to-sample ratio .

Conventional and Modern Solvent Extraction Techniques for this compound-Containing Materials.researchgate.netnih.gov

Both conventional and modern techniques are utilized for the extraction of this compound and similar compounds from plant materials. These methods vary in their principles, efficiency, and environmental impact.

Conventional Extraction Techniques: These methods are often simpler and have been extensively used historically. They include:

Maceration: This technique involves soaking coarsely powdered plant material in a suitable solvent at ambient temperature, sometimes with gentle heating. Regular stirring or shaking is applied to facilitate the diffusion of soluble constituents as the plant cell walls are weakened and broken down .

Soxhlet Extraction: A continuous solid-liquid extraction method where a dry sample is placed in a thimble, and a heated solvent is repeatedly evaporated, condensed, and passed through the sample. This ensures exhaustive extraction of compounds .

Hydrodistillation/Steam Distillation: Commonly applied for the extraction of essential oils and volatile compounds. The plant material is boiled in water, and the volatile components, including this compound, are co-distilled with steam, then condensed and collected. This method is particularly suitable for heat-sensitive bioactive substances .

Reflux Extraction: Involves heating the plant material with a volatile organic solvent (e.g., ethanol) in a reflux apparatus. The solvent vaporizes, condenses, and continuously drips back onto the material, allowing for repeated extraction cycles. This technique improves the extraction rate and reduces solvent consumption compared to simple maceration .

Modern Extraction Techniques: Developed to overcome the limitations of conventional methods, these techniques often offer higher yields, shorter extraction times, and reduced solvent usage. They include:

Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to induce cavitation, which enhances the penetration of the solvent into plant cells and facilitates the release of bioactive compounds. UAE can lead to higher extraction yields and faster processing times, although it requires specialized equipment .

Microwave-Assisted Extraction (MAE): MAE involves the generation of heat through the collision of molecules under microwave irradiation. This results in rapid heating, reduced temperature gradients, and potentially higher extract yields. It can also lead to smaller equipment dimensions compared to conventional methods .

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically carbon dioxide, as the solvent. Operating at specific temperatures and pressures (e.g., 74 bar and 32°C for CO2), the supercritical fluid exhibits properties between those of a liquid and a gas, allowing for efficient extraction of lipophilic compounds like this compound and essential oils. Supercritical CO2 is favored due to its non-toxicity, non-flammability, low cost, and ease of removal post-extraction, making it an environmentally friendly option .

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): This technique operates at elevated temperatures (up to 200°C) and pressures (35 to 200 bar), often using water as the primary solvent. PLE enhances extraction efficiency and can minimize environmental and health risks associated with organic solvents. It can be performed in dynamic or static modes .

Table 2: Comparison of Selected Extraction Techniques for Natural Products

| Technique | Principle | Advantages | Disadvantages |

| Conventional | |||

| Maceration | Soaking in solvent, diffusion | Simple, low-cost, no specialized equipment | Long extraction times, lower efficiency for some compounds, large solvent volumes |

| Soxhlet Extraction | Continuous hot solvent extraction | High extraction efficiency, exhaustive extraction | Long extraction times, high solvent consumption, heat degradation of thermolabile compounds |

| Hydrodistillation | Co-distillation with steam | Suitable for volatile compounds, no organic solvents needed | Not suitable for non-volatile compounds, heat degradation for very sensitive compounds, hydrolysis |

| Reflux Extraction | Repeated solvent contact | Improved extraction rate, reduced solvent usage compared to maceration | Long heating time, not suitable for heat-sensitive compounds |

| Modern | |||

| Ultrasound-Assisted Extraction (UAE) | Cavitation from ultrasonic waves | Higher yields, faster processing, reduced solvent/energy requirements | Requires specialized equipment, temperature control can be challenging |

| Microwave-Assisted Extraction (MAE) | Heat generation by microwaves | Faster heating, higher yields, smaller equipment, reduced solvent | Not suitable for heat-labile compounds, potential for degradation if not controlled |

| Supercritical Fluid Extraction (SFE) | Supercritical fluid as solvent | Eco-friendly (e.g., CO2), non-toxic, non-flammable, easy solvent removal | High initial cost, requires specialized equipment, limited to lipophilic compounds with CO2 |

| Pressurized Liquid Extraction (PLE) | High temperature and pressure | High efficiency, reduced solvent/time, often uses water | High initial cost, not suitable for very heat-labile compounds |

Isolation and Purification Strategies for this compound.federalregister.govresearchgate.netnih.gov

Following the initial extraction, the crude extract, which is a complex mixture of various plant metabolites, requires further isolation and purification steps to obtain this compound in a pure form for chemical identification or other applications . The general strategy often begins with fractionation based on polarity, typically involving liquid-liquid separation methods using solvents of different polarities (e.g., hexane, dichloromethane, butanol, water) .

This compound has been isolated as a colorless crystalline substance from reaction mixtures. One reported method involved dissolving the reaction mixture in hot benzene, followed by precipitation with n-hexane, concentration, and subsequent purification using preparative thin-layer chromatography (TLC) .

Liquid Chromatography Techniques (e.g., VLC, MPLC, HPLC) in this compound Isolation.researchgate.netnih.gov

Liquid chromatography (LC) techniques are indispensable tools for the purification and isolation of complex natural products, including sesquiterpenes like this compound .

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique extensively used for the separation, purification, and analysis of compounds. It is particularly effective for separating individual components from complex mixtures and has been employed for the separation and enrichment of enantiomers . In research settings, HPLC is routinely used for analyzing purified fractions and determining parameters such as partition coefficients .

Vacuum Liquid Chromatography (VLC) and Medium Pressure Liquid Chromatography (MPLC): While not explicitly detailed for this compound in the provided search results, VLC and MPLC are standard liquid chromatography techniques widely applied for the preliminary and intermediate purification of natural products, including sesquiterpenes, before higher-resolution techniques like HPLC are used . These techniques allow for the separation of compounds based on their differential adsorption to a stationary phase and elution with a mobile phase.

Solid-Phase Extraction (SPE) and Chiral Stationary Phases in this compound Purification.researchgate.net

Solid-Phase Extraction (SPE): SPE is a chromatographic technique used for sample preparation, concentration, and purification. It involves the selective adsorption of analytes from a liquid sample onto a solid sorbent, followed by elution. While a general extraction method , specific details on its application for this compound were not found in the provided sources. However, SPE is a common and effective method for purifying compounds from complex matrices.

Chiral Stationary Phases: These specialized chromatographic columns are crucial for the separation of enantiomers, which are stereoisomers that are non-superimposable mirror images of each other . Although this compound itself is an achiral molecule, its precursors or related sesquiterpenes might possess chirality. Chiral stationary phases, often used in HPLC, enable the separation of such enantiomeric mixtures based on differential interactions with the chiral selector in the stationary phase .

Gas Chromatography (GC) for this compound Profile Analysis in Volatile Fractions.researchgate.net

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a vital analytical technique for the profile analysis of volatile compounds, including this compound, in complex mixtures. GC-MS was employed to determine the chemical composition of the seed oil of Celastrus paniculatus, leading to the identification of this compound within the oil . This demonstrates GC's suitability for analyzing this compound in volatile fractions. GC is highly effective for separating mixtures of compounds, particularly those with similar physical properties, and is widely used for the separation and purification of secondary metabolites in natural product research .

Biosynthetic Pathways and Precursors of Eudalene

Elucidation of Eudalene's Biogenetic Relationship within the Sesquiterpenoid Family.

This compound (1-methyl-7-isopropylnaphthalene) is classified as a sesquiterpenoid, a diverse group of natural products derived from three isoprene (B109036) units. Historically, the structural elucidation of this compound and its biogenetic relationship to other sesquiterpenes was significantly advanced through dehydrogenation studies. Early research by L. Ružička demonstrated that various sesquiterpenoids, such as eudesmol, could be dehydrogenated to yield this compound, providing crucial evidence for their bicyclic structures. this compound, possessing 14 carbon atoms, was thus recognized as an "apocadalene," implying it is a cadalene (B196121) derivative that has lost one methyl group. This process underscored the close biogenetic link between this compound and the eudesmane-type sesquiterpenoids, which are characterized by a core structure comprising two six-membered carbon rings.

Role of Isoprene Units and Farnesyl Pyrophosphate in this compound Biogenesis.

The biosynthesis of this compound, like all isoprenoids, commences with the fundamental five-carbon (C5) isoprene units: isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These essential precursors are generated through two primary metabolic routes: the mevalonate (B85504) (MVA) pathway, prevalent in eukaryotes and some bacteria, and the non-mevalonate (MEP) pathway, found in many bacteria, apicomplexan protozoa, and plant plastids.

The subsequent steps involve the sequential condensation of these C5 units. DMAPP initiates the process by condensing with IPP to form the C10 compound, geranyl pyrophosphate (GPP). This GPP then undergoes a further condensation reaction with another molecule of IPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), to yield the 15-carbon (C15) precursor, farnesyl pyrophosphate (FPP). FPP is a pivotal intermediate, serving as the universal precursor for the biosynthesis of all sesquiterpenes, including the eudesmane-type sesquiterpenoids from which this compound is derived.

Enzymatic Systems Involved in this compound Biosynthesis.

The transformation of farnesyl pyrophosphate (FPP) into the diverse array of sesquiterpenoid skeletons, including the eudesmane (B1671778) framework related to this compound, is primarily orchestrated by a class of enzymes known as sesquiterpene synthases (STSs) or cyclases. These enzymes initiate the cyclization process by catalyzing the ionization of FPP, leading to the departure of the pyrophosphate group and the formation of a highly reactive farnesyl carbocation. This initial carbocation then undergoes a series of intricate intramolecular cyclization, rearrangement, and protonation/deprotonation steps, ultimately shaping the specific sesquiterpene skeleton.

Beyond the core cyclization, further enzymatic modifications contribute to the structural diversity of sesquiterpenoids. Cytochrome P450 monooxygenases (CYPs) are frequently involved in these downstream steps, performing oxidative reactions such as hydroxylation, epoxidation, and lactonization. While this compound itself is an aromatic naphthalene (B1677914) derivative, often formed through dehydrogenation of a sesquiterpene alcohol like eudesmol, the enzymes responsible for the biosynthesis of its sesquiterpene precursors (e.g., eudesmol) are critical to its biogenesis. The broad family of sesquiterpene synthases dictates the initial cyclization pattern, laying the groundwork for subsequent modifications that can lead to this compound-type structures.

Proposed and Verified Biosynthetic Routes to this compound-Type Sesquiterpenoids.

The proposed biosynthetic route for eudesmane-type sesquiterpenoids, which are structurally related to this compound, begins with the universal precursor farnesyl pyrophosphate (FPP). The process is initiated by a sesquiterpene synthase, which catalyzes the ionization of FPP and the loss of its pyrophosphate group, generating a farnesyl carbocation. This highly reactive intermediate then undergoes a crucial cyclization step at the C-10 position, leading to the formation of a germacrene-11-yl carbocation. Subsequent steps involve the protonation of the double bond at C-6, followed by a second cyclization at C-7, which ultimately establishes the characteristic bicyclic structure of the eudesmane skeleton.

Early verification of the biogenetic relationship of this compound involved chemical dehydrogenation experiments. For instance, the dehydrogenation of eudesmol with agents like selenium or sulfur was shown to yield this compound, confirming the underlying bicyclic framework and suggesting a close biogenetic link where this compound could be a derived product. These findings, initially hypothetical, were later confirmed by synthetic approaches, reinforcing the proposed biogenetic pathways within the sesquiterpenoid family.

Metabolic Engineering Approaches for Investigating this compound Biosynthetic Intermediates.

Metabolic engineering provides powerful strategies to investigate and manipulate the complex biosynthetic pathways of natural products, including sesquiterpenoids like this compound. This field focuses on rationally designing and modifying microorganisms to enhance the production of specific compounds or to elucidate unknown steps in their biosynthesis.

Key techniques employed in metabolic engineering include:

Gene Overexpression: Increasing the expression of genes encoding enzymes involved in the pathway can boost the flux towards desired intermediates or end products.

Gene Knockout: Deleting genes encoding competing enzymes or those involved in degradation pathways can redirect metabolic flux and lead to the accumulation of specific intermediates.

Heterologous Expression: Introducing entire biosynthetic pathways or specific enzymes into amenable microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, allows for the reconstitution and study of complex pathways in a controlled environment.

While specific metabolic engineering studies directly targeting this compound intermediates are not extensively documented in the provided information, the general principles are highly applicable to sesquiterpenoid biosynthesis. By manipulating the expression of sesquiterpene synthases, P450 enzymes, and other modifying enzymes in engineered microbial systems, researchers can investigate the roles of individual enzymes, identify rate-limiting steps, and accumulate specific biosynthetic intermediates. This approach is crucial for understanding the precise sequence of reactions and the enzymes responsible for forming the diverse structures within the sesquiterpenoid family, ultimately aiding in the elucidation of complete this compound biosynthetic routes.

Chemical Synthesis and Total Synthesis Strategies for Eudalene

Development of Synthetic Routes to the Eudalene Core Structure

The elucidation of this compound's structure as a naphthalene (B1677914) derivative was significantly aided by its formation through the dehydrogenation of sesquiterpenoids such as eudesmol (PubChem CID: 21718037 for Eudesmol, 91457 for beta-Eudesmol, 92762 for alpha-Eudesmol) . This process provided crucial evidence for its bicyclic aromatic core. Beyond structural confirmation, dedicated synthetic routes have been developed to construct the this compound core. A notable approach is the non-annelation synthesis devised by Huffman and Mole, which offers a stereoselective pathway to this compound sesquiterpenes without relying on the often problematic Robinson annelation sequence . Another synthetic route to this compound involves starting from bromobenzene (B47551) (PubChem CID: 7961) .

Stereoselective and Regioselective Methodologies in this compound Synthesis

Achieving control over stereochemistry and regiochemistry is paramount in the synthesis of complex natural products like this compound. Stereoselective reactions preferentially form one stereoisomer over others, while regioselective reactions favor the formation of a specific constitutional isomer . The non-annelation synthesis developed for this compound sesquiterpenes is explicitly described as a stereoselective approach . This indicates that the design of the synthetic steps inherently directs the formation of specific stereoisomers. While general principles of regioselectivity, such as those observed in Diels-Alder reactions or E1 eliminations, are well-established in organic chemistry, the specific details of how regiocontrol is achieved in all this compound syntheses are embedded within the chosen synthetic pathways .

The non-annelation synthesis of this compound sesquiterpenes represents a significant advancement, circumventing the limitations associated with traditional annelation reactions, which can suffer from low yields and stereochemical issues . This stereoselective route involves the Clemmensen reduction of 5-methoxy-1-tetralonecarboxylic acid (related to 5-Methoxytetralone, PubChem CID: 36620), followed by a Birch reduction of the resulting 8-methoxytetralin-2-carboxylic acid (PubChem CID: 3624709) . The Birch reduction affords 3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one-7-carboxylic acid (related to 3,4,5,6,7,8-Hexahydro-1(2H)-naphthalenone, PubChem CID: 578871) as a major product, showcasing the controlled formation of the desired core structure .

The this compound core is a bicyclic naphthalene system. The construction of such bicyclic ring systems is a central challenge in organic synthesis, particularly for natural products . The Robinson annelation, a reaction involving a Michael addition followed by an intramolecular aldol (B89426) condensation, is a common method for forming six-membered rings, including those found in bicyclic structures . However, its application to this compound-type sesquiterpenes has been noted for yielding low product quantities and presenting stereochemical complexities . This limitation underscored the need for alternative strategies, such as the non-annelation approaches that directly address these challenges in building the bicyclic framework of this compound precursors.

Non-Annelation Synthesis Approaches for this compound Sesquiterpenes.

Confirmation of this compound Structural Formulae through Chemical Synthesis

Chemical synthesis plays a crucial role not only in producing compounds but also in unequivocally confirming their proposed structural formulae . The historical and ongoing dehydrogenation of various sesquiterpenoids, including eudesmol, to yield this compound (1-Methyl-7-isopropylnaphthalene) has been instrumental in deducing and confirming its aromatic naphthalene structure . The ability to synthesize this compound through defined chemical pathways provides definitive proof of its molecular arrangement and connectivity .

Synthetic Explorations within the this compound Group of Natural Products

The "this compound group" encompasses a variety of bicyclic sesquiterpenes structurally related to this compound, and synthetic efforts have extended to many of these natural products. Significant synthetic experiments within this group have been reported, including the synthesis of compounds like carissone (B1247449) (PubChem CID: 11770473) and γ-eudesmol . Furthermore, the total synthesis of both (+)-α-eudesmol and (+)-β-eudesmol has been achieved, demonstrating comprehensive synthetic control over these complex molecules . These explorations contribute to a deeper understanding of the structural diversity and biological potential within the this compound family of natural products.

Chemical Reactivity and Derivatization Studies of Eudalene

Mechanistic Investigations of Eudalene-Forming Dehydrogenation Reactions.

This compound (1-methyl-7-isopropylnaphthalene) is frequently observed as a product of the dehydrogenation of sesquiterpenoids. Historically, methods employing sulfur or selenium were instrumental in studying the constitution of natural products, with L. Ružička pioneering their use in the terpene field. His work demonstrated that various sesquiterpenoids could be converted into aromatic compounds such as cadalene (B196121) or this compound through dehydrogenation.

A key characteristic of this compound formation from sesquiterpenoids is the reduction in carbon count. While cadalene, another common dehydrogenation product, retains all fifteen carbon atoms of its sesquiterpenoid precursor, this compound comprises fourteen carbon atoms. This suggests that the formation of this compound involves a rearrangement and the loss of an angular methyl group during the dehydrogenation process.

Dehydrogenation reactions, in general, are endothermic processes that remove hydrogen from a feedstock, transforming inert alkanes into more reactive olefins and aromatic compounds. The extent of conversion in these reactions is limited by thermodynamics and increases with temperature. In the context of natural product biosynthesis, the proposed pathway for eudesmane-type sesquiterpenoids begins with farnesyl pyrophosphate (FPP). FPP undergoes the loss of a pyrophosphate group to form a farnesyl+ carbocation, which then undergoes cyclization and further modifications. Dehydrogenation can subsequently occur, for instance, at the C-11 position, leading to the formation of double bonds. this compound and cadalene are considered "relict alkylnaphthalenes," implying their origin from the dehydrogenation of sesquiterpenoids and their classification as pyrogenic polycyclic aromatic hydrocarbons (PAHs) derived from the thermal aromatization of biogenic precursors. The specific patterns of these pyrogenic PAHs, including alkylated naphthalenes, are influenced by the combustion conditions, with higher temperatures potentially leading to the formation of more condensed homologues.

Functionalization and Derivatization of the this compound Scaffold.

Derivatization involves the chemical modification of an analyte to enhance its analytical properties, such as detectability, chromatographic separation, or thermal stability. As an aromatic compound, this compound is capable of undergoing various chemical reactions characteristic of aromatic systems. The presence of its isopropyl and methyl groups at specific positions on the naphthalene (B1677914) core contributes to its distinct chemical reactivity. Functionalization, broadly, refers to the introduction of specific chemical groups or "reactive handles" onto a molecule or polymer to impart desired chemical characteristics.

Derivatization for Enhanced Analytical Detection and Separation.

Derivatization plays a crucial role in sample preparation for chromatographic analysis, primarily by improving detection limits and selectivity. In gas chromatography (GC), derivatization can significantly enhance the volatility and thermal stability of highly polar compounds, making them amenable to GC analysis. A common example is the formation of trimethylsilyl (B98337) ethers. For liquid chromatography (LC), derivatization is often employed to introduce chromophores for improved UV detection or fluorophores for highly sensitive fluorescent detection, leading to substantial increases in analytical sensitivity.

Derivatization reactions can be performed at various stages of the analytical workflow: pre-column, post-column, or even in-column. Pre-column derivatization often occurs during sample extraction or within the heated GC inlet. Post-column derivatization, which takes place between the chromatographic separation and detection, requires rapid reaction kinetics to minimize extracolumn band broadening. The application of derivatization can boost sensitivity by one to three orders of magnitude, even when utilizing highly sensitive detectors like mass spectrometers (MS). Furthermore, for the analysis of chiral compounds, derivatization with a chiral reagent can convert enantiomeric mixtures into diastereomers. These diastereomers possess distinct physical and chemical properties, which facilitates their chromatographic separation and can also improve MS detection sensitivity.

Chiral Derivatizing Reagents in Absolute Stereochemistry Assignment of this compound Precursors.

Chiral derivatizing reagents (CDRs) are indispensable tools for determining the enantiomeric excess and assigning the absolute stereochemistry of chiral compounds, particularly through nuclear magnetic resonance (NMR) spectroscopy. These reagents react with a chiral analyte (e.g., an alcohol or amine) of unknown stereochemistry to form diastereomers. Unlike enantiomers, diastereomers have different physical and chemical properties, including distinct NMR spectra. This difference in spectroscopic properties allows for the elucidation of the absolute configuration of the original chiral compound.

The mechanism behind this technique relies on the covalent binding between the chiral auxiliary (the derivatizing reagent) and the enantiomeric substrates, leading to the formation of diastereomeric derivatives. The preferred conformation adopted by these derivatives, often influenced by the presence of an aromatic ring within the chiral reagent, induces differential shielding effects on the protons of the analyte. These differential shielding effects manifest as characteristic chemical shifts in the NMR spectra, which can then be correlated to the absolute stereochemistry. Mosher esters are a well-known class of chiral derivatizing agents frequently utilized for this purpose. While this compound itself is an achiral aromatic hydrocarbon, the principles of chiral derivatization are highly relevant for assigning the absolute stereochemistry of its chiral sesquiterpenoid precursors, particularly terpenoid secondary alcohols, which is a significant application in natural product chemistry.

Aromatization Processes and Alkylnaphthalene Formation from Sesquiterpenoids.

This compound is classified as an alkylnaphthalene, specifically 1-methyl-7-isopropylnaphthalene. Its formation from sesquiterpenoids is a prime example of aromatization processes, which involve dehydrogenation reactions leading to the creation of aromatic ring systems. Sesquiterpenoids represent a large and structurally diverse class of natural compounds, each built from three isoprene-derived units. Their fundamental structures can range from acyclic to monocyclic, bicyclic, tricyclic, and multicyclic forms.

The pioneering work of L. Ružička demonstrated that various sesquiterpenoids could undergo dehydrogenation to yield aromatic compounds such as cadalene and this compound. This transformation often involves the loss of carbon atoms, as seen in the case of this compound, where a C15 sesquiterpenoid precursor loses an angular methyl group to form the C14 this compound skeleton. Both this compound (a C4-alkylnaphthalene) and cadalene (a C5-alkylnaphthalene) are identified as "relict alkylnaphthalenes" that originate from the dehydrogenation of sesquiterpenoids. These compounds are considered pyrogenic polycyclic aromatic hydrocarbons (PAHs) that are formed through the thermal aromatization of biogenic precursors. The specific patterns of these pyrogenic PAHs, including the distribution of alkylated naphthalenes, can vary significantly depending on the conditions of combustion, with higher temperatures potentially favoring the formation of more condensed homologues.

Advanced Analytical Methodologies in Eudalene Research

Hyphenated Chromatographic-Spectroscopic Techniques (e.g., GC-MS, LC-MS) for Eudalene Characterization in Complex Mixtures

Hyphenated chromatographic-spectroscopic techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are indispensable tools for the characterization of this compound in complex mixtures. These techniques combine the powerful separation capabilities of chromatography with the robust identification and quantification power of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is widely utilized for the analysis of volatile and semi-volatile organic compounds, making it particularly suitable for this compound, which is often found as a component in essential oils and other natural products . The technique involves vaporizing the sample, separating its components based on their boiling points and interactions with a stationary phase within a capillary column, and then ionizing and fragmenting each separated compound in the mass spectrometer . The resulting mass spectra provide a unique "fingerprint" for identification, often compared against spectral libraries like NIST .

For instance, this compound, as a sesquiterpenoid derivative, has been characterized using GC-MS in complex natural mixtures . Studies on essential oils, such as those from Artemisia rehan, have employed GC-MS for identifying this compound among numerous other volatile compounds . The ability of GC to resolve complex mixtures containing hundreds of compounds, combined with the identification power of MS, makes GC-MS a primary choice for both qualitative identification and quantitative measurement of individual components like this compound in diverse samples, including environmental and food matrices .

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is preferred for analyzing non-volatile, thermally unstable, and polar compounds that are not amenable to GC-MS . It couples liquid chromatography, which separates compounds based on their interactions with a stationary and mobile phase, with mass spectrometry for detection and identification . While direct specific applications of LC-MS for this compound were not explicitly detailed in the search results, the technique's general utility in natural product research for complex mixtures suggests its applicability for this compound derivatives or related compounds that might be less volatile or more polar than the typical GC-MS analytes . LC-MS/MS, a more advanced form, offers enhanced sensitivity and selectivity for trace analysis and quantification of specific compounds in complex biological and environmental matrices .

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Studies and Reaction Monitoring of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, providing detailed insights into their topology, dynamics, and three-dimensional structure . For this compound, both ¹H NMR and ¹³C NMR are crucial for confirming its structure and identifying specific functional groups and connectivity .

Structural Elucidation of this compound NMR spectra provide characteristic signals (chemical shifts, multiplicities, coupling constants) that allow chemists to piece together the molecular structure. For example, in the study of the reaction of this compound with sulfur, NMR spectroscopy was instrumental in determining the structure of the sulfur-containing derivative. Specific NMR signals, such as the absence of certain isopropyl group signals in the derivative's spectrum compared to this compound, provided critical evidence for structural changes . The presence of characteristic aromatic and methyl signals in the NMR spectrum of this compound and its derivatives is key to their identification and structural confirmation .

Isotopic Labeling Studies Isotopic labeling, particularly with ¹³C and ¹⁵N, is a sophisticated application of NMR spectroscopy that simplifies complex spectra and enhances sensitivity, especially for larger molecules or for tracing metabolic pathways and reaction mechanisms . While no specific isotopic labeling studies on this compound were found, the principles apply. By incorporating stable isotopes into this compound or its precursors, researchers can selectively "turn on" or "turn off" signals at specific sites, facilitating resonance assignment and providing insights into biosynthetic pathways or the fate of specific atoms during chemical transformations . This approach is invaluable for understanding the intricate chemistry of natural products.

Reaction Monitoring NMR spectroscopy is also a highly effective tool for real-time reaction monitoring due to its quantitative nature and ability to provide structural information without requiring extensive sample preparation or derivatization . By acquiring a series of NMR spectra at regular intervals, the progress of a reaction can be followed, allowing for the identification and quantification of reactants, products, and even transient intermediates . This capability is particularly useful for optimizing reaction conditions, understanding reaction kinetics, and elucidating mechanisms in the synthesis or transformation of this compound and its derivatives. Benchtop NMR systems, for instance, can be installed directly in a chemistry lab to monitor reactions online, providing real-time insights into chemical processes .

Pyrolysis-Based Analytical Techniques for Characterization of this compound in Organic Matter

Pyrolysis-based analytical techniques, often coupled with GC-MS (Py-GC-MS), are powerful methods for characterizing non-volatile or complex organic matter by thermally degrading it into smaller, volatile fragments that can then be separated and identified . This compound has been identified as a significant biomarker in studies utilizing these techniques, particularly in environmental contexts.

Characterization of this compound in Natural Organic Matter (NOM) this compound, along with other polycyclic aromatic terpenoid biomarkers like cadalene (B196121) and retene, has been identified in aquatic natural organic matter (NOM) fractions using micro-scale sealed vessel (MSSV) pyrolysis GC-MS . This technique allows for the structural characterization of complex NOM, which is often difficult to analyze by conventional GC-MS due to its macromolecular nature . Py-GC-MS breaks down these large organic molecules into characteristic fragments, providing a "fingerprint" that aids in identifying their precursors and sources .

Different pyrolysis approaches, such as flash pyrolysis and double-shot pyrolysis, offer varying insights. While flash pyrolysis involves instantaneous heating at high temperatures, a double-shot approach can first desorb volatile components (like additives) at lower temperatures before pyrolyzing the remaining matrix, which can be beneficial for removing interferences from natural matrices and identifying specific marker pyrolyzates . The presence of this compound in pyrolysis products of organic matter, such as pitch pine biomass, further underscores its role as a thermal degradation product or a naturally occurring component that can be released and characterized through these methods . These techniques are crucial for understanding the composition and origin of organic matter in various environmental samples, including soils, sediments, and even microplastics .

Development of Standard Analytical Protocols for this compound Quantification

The development of standard analytical protocols for this compound quantification is essential for ensuring accuracy, reproducibility, and comparability of research findings across different laboratories and applications. While specific, universally adopted standard protocols for this compound quantification were not detailed in the search results, the general principles and methodologies for quantifying compounds using GC-MS and LC-MS are well-established and applicable.

Method Development and Validation Quantification typically involves the use of external calibration curves or internal standards to relate the instrument response to the concentration of this compound in a sample . For GC-MS, this would involve preparing a series of this compound standards at known concentrations, running them through the GC-MS system, and generating a calibration curve based on peak areas or heights . Similarly, for LC-MS, calibrated methods are developed to quantify target analytes .

The validation of such analytical methods is crucial and typically involves assessing several key performance parameters:

Linearity: Demonstrating a proportional relationship between the analyte concentration and the instrument response over a defined range .

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of this compound that can be reliably detected and quantified, respectively .

Precision: Evaluating the reproducibility of measurements under the same conditions (intra-day) and over different days or by different analysts (inter-day) .

Accuracy: Assessing how close the measured values are to the true concentration, often determined through recovery experiments where known amounts of this compound are added to a matrix .

Specificity/Selectivity: Ensuring that the method can accurately measure this compound in the presence of other components in the complex mixture without interference .

Challenges in developing standard protocols can arise from the complexity of the sample matrix, the potential for this compound to degrade or react, and the need for appropriate sample preparation techniques (e.g., extraction, derivatization) to ensure volatility or solubility for the chosen analytical method . Despite these challenges, adherence to rigorous validation guidelines ensures that the developed protocols are reliable and robust for the accurate quantification of this compound in various research and industrial applications.

Chemical Ecology and Environmental Significance of Eudalene

Eudalene as a Natural Compound in Chemical Communication Systems

This compound, chemically identified as 1-methyl-7-isopropylnaphthalene, is a naturally occurring compound with a molecular formula of C14H16. It is found in plant oils, highlighting its origin within biological systems. Structurally, this compound is a naphthalenic hydrocarbon that can be formed through the dehydrogenation of eudesmane-type sesquiterpenoids, indicating its close relationship to this important class of natural products.

Within the realm of chemical communication, volatile organic compounds (VOCs) are essential mediators of interactions between organisms and their environment. Sesquiterpenoids, to which this compound is related, are a significant group of such VOCs. They contribute to the distinctive fragrance profiles of many plants, influencing interactions with other organisms. While specific, direct roles for this compound in chemical communication systems are not extensively documented as isolated instances, its consistent presence as a component in plant oils and its derivation from sesquiterpenoid precursors strongly suggest its participation in the complex chemical signaling networks that characterize natural ecosystems.

Role of Sesquiterpenoids (including this compound-Type) in Plant-Plant and Plant-Organism Interactions

Sesquiterpenoids, a diverse group of 15-carbon compounds derived from three isoprene (B109036) units, are crucial for mediating interactions between plants and other organisms, as well as plant-plant communication. These compounds exhibit volatile properties and are fundamental to the chemical dialogue that occurs in natural environments.

Sesquiterpenoids play multifaceted ecological roles, including:

Allelopathy: They can influence the growth and development of neighboring plants, either inhibiting or promoting them. For instance, root sesquiterpenes released by Centaurea stoebe have been associated with neutral to positive effects on the germination and growth of sympatric neighboring plants. Eudesmane-type sesquiterpenes, which share a structural lineage with this compound, have demonstrated potent allelopathic effects, impacting the cell viability of surrounding plants.

Defense: Many sesquiterpenoids act as direct defenses against herbivores and microbes, or as indirect defenses by attracting the natural enemies of pests.

Signaling: They can function as hormones or allelochemicals, modifying the behavior or development of secondary organisms to the benefit of the producing plant.

The diversity of sesquiterpenoid structures, including acyclic, monocyclic, bicyclic, tricyclic, and tetracyclic arrangements, contributes to their wide range of functions in ecological interactions.

Interactions Mediated by this compound-Related Compounds with Herbivores and Microbes

This compound-related compounds, particularly those belonging to the eudesmane-type sesquiterpenoids, are integral to plant defense mechanisms against herbivores and microbes. These interactions can be direct or indirect.

Interactions with Herbivores: Plants employ sesquiterpenoids as chemical defenses against insect herbivory. These compounds can act as direct deterrents or repellents. For example, some sesquiterpenes, such as (E)-β-farnesene, are known to repel aphids and other herbivores.

Beyond direct deterrence, this compound-related compounds contribute to indirect plant defenses. Herbivore-induced plant volatiles (HIPVs), which include various terpenoids like sesquiterpenes, serve as chemical cues to attract the natural enemies of herbivores, such as predatory insects and parasitoids. This attraction helps to mitigate herbivore damage, thereby promoting plant resilience. The production of these HIPVs can vary significantly by plant genotype.

Interactions with Microbes: Sesquiterpenoids also exhibit significant antimicrobial properties. Certain sesquiterpenoid lactones, for instance, have been shown to disrupt the cell walls of fungi and invasive bacteria, thereby acting as antimicrobial agents. This defensive action helps plants combat pathogenic microorganisms. Furthermore, some sesquiterpenoid lactones provide protection against environmental stresses that would otherwise cause oxidative damage to the plant.

Chemodiversity and its Ecological and Evolutionary Implications in Natural Systems

Chemodiversity, defined as the intraspecific chemical diversity within plants, refers to the variety of phytochemical compounds produced by a plant. This diversity is observed across different levels, including within individual plants, among individuals within populations, and across different populations, and can vary seasonally and among tissues.

The high degree of chemodiversity in plants has profound ecological and evolutionary implications:

Evolutionary Maintenance: The existence of widespread chemodiversity is a subject of ongoing research, especially considering the metabolic costs associated with synthesizing a large number of specialized metabolites. Hypotheses suggest that plants may need to produce a wide array of metabolites to ensure effective defenses, as not every specialized metabolite may have a biological effect. Enzymes capable of accepting multiple substrates or producing multiple products are thought to contribute to this chemical variety.

Quantification: To better understand its functional importance, chemodiversity can be quantified by considering richness (number of compounds), evenness (relative abundance distribution), and disparity (variability of chemical properties, including structural and biosynthetic characteristics).

Biosynthetic Regulation of this compound in Response to Environmental Stressors

The biosynthesis of plant secondary metabolites, including terpenoids like this compound and its precursors, is a highly regulated process that responds dynamically to environmental stressors. Plants produce these compounds as a strategic response to cope with external environmental changes.

Various environmental factors can influence the synthesis and accumulation of terpenoids:

Abiotic Stresses: Light, temperature, drought, salinity, heavy metals, and seasonal variations are known to regulate the biosynthesis and yield of essential oils, which are rich in terpenoids. Elevated carbon dioxide (eCO2), higher temperatures (HT), drought stress (DS), and ultraviolet-B (UVB) radiation can significantly alter plant metabolism, leading to either the inhibition or promotion of secondary metabolite production.

Biotic Stresses: Insect herbivory and pathogenic microorganisms also trigger the synthesis and release of volatile terpenoids as part of the plant's defense strategy.

The regulation of these biosynthetic pathways often involves complex signaling cascades. For instance, phytohormones like ethylene, jasmonic acid (JA), and salicylic (B10762653) acid (SA) play substantial roles in mediating plant responses to both biotic and abiotic stresses, which in turn can influence the production of defensive metabolites like terpenoids. Understanding these regulatory mechanisms is crucial for comprehending how plants adapt to their environment and for potential applications in improving plant resilience.

Theoretical and Computational Chemistry Approaches to Eudalene

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction of Eudalene

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for determining the electronic structure and predicting the spectroscopic properties of organic molecules. These methods allow for the approximation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's chemical reactivity and optical behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, correlates with a compound's electronic excitation and its ability to absorb light, which can be probed by UV-Vis spectroscopy.

For naphthalene (B1677914) derivatives, DFT calculations have been successfully employed to predict electronic properties, including charge distributions and even macroscopic properties like hole mobility, by analyzing the influence of substituents on conductivity. Furthermore, quantum chemical calculations are widely used for forecasting Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C NMR) and establishing correlations between molecular structure and chemical shifts. While specific quantum chemical studies focusing solely on this compound's electronic structure or spectroscopic properties are not extensively documented in the public domain, the established methodologies for similar naphthalene derivatives are directly applicable. Researchers can utilize these computational techniques to accurately predict this compound's UV-Vis absorption maxima, NMR chemical shifts, and vibrational spectra (e.g., IR, Raman), providing a theoretical foundation for experimental characterization.

| Computational Method | Key Applications for Electronic Structure & Spectroscopy | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO energies, molecular orbitals, charge distribution, reactivity indices. | Predicting this compound's electronic properties, understanding its stability and potential sites for chemical reactions. |

| Time-Dependent Density Functional Theory (TD-DFT) | UV-Vis absorption spectra prediction, excited state properties. | Simulating this compound's UV-Vis spectrum to aid experimental identification and understand its optical behavior. |

| NMR Chemical Shift Prediction (e.g., GIAO-DFT) | Accurate prediction of ¹H and ¹³C NMR chemical shifts, aiding structural elucidation. | Assisting in the definitive structural assignment of this compound and its potential derivatives by comparing calculated and experimental NMR data. |

| Vibrational Spectroscopy Prediction (IR, Raman) | Simulating IR and Raman spectra for molecular identification and conformational analysis. | Providing theoretical vibrational fingerprints for this compound, useful for characterization and distinguishing isomers. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis of this compound and its Derivatives

Molecular modeling and dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape of molecules and their derivatives. These methods are essential for understanding the flexibility of a molecule, identifying stable conformers, and assessing their relative energies. For complex organic molecules, including naphthalene derivatives, conformational preferences can be influenced by intramolecular interactions, steric effects, and solvent environments.

While no specific molecular dynamics studies on this compound itself were found, the principles and applications of molecular modeling and MD simulations are directly transferable. For instance, MD simulations can be employed to:

Sample Conformational Space: Explore the various possible three-dimensional arrangements of this compound and its derivatives, identifying low-energy conformers.

Assess Conformational Stability: Calculate the relative stabilities of different conformers, providing insights into their prevalence under specific conditions.

Study Dynamic Behavior: Simulate the time-dependent movements of atoms and molecules, revealing how this compound might interact with its environment or undergo structural changes.

This is particularly relevant for this compound, given its isopropyl group, which can exhibit rotational flexibility. Molecular mechanics (MM) force fields, often used in conjunction with MD, can describe the potential energy surface of the molecule, allowing for efficient conformational searching.

Computational Studies of Reaction Mechanisms in this compound Biosynthesis and Chemical Synthesis

Computational chemistry, especially DFT, plays a pivotal role in elucidating reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies. This allows researchers to understand how chemical transformations occur at a molecular level, even for reactions that are experimentally challenging to observe.

Applying these computational approaches to this compound would involve:

Investigating Dehydrogenation Pathways: Modeling the abstraction of hydrogen atoms from sesquiterpene precursors and the subsequent aromatization to form the naphthalene core of this compound.

Identifying Key Intermediates and Transition States: Pinpointing the transient species and high-energy points along the reaction coordinate that govern the rate and selectivity of the transformation.

Calculating Energetic Barriers: Determining the activation energies for different steps in the biosynthesis or synthesis, providing insights into the feasibility and preferred pathways.

In Silico Approaches to Structure-Reactivity Relationships within the this compound Class of Compounds

In silico approaches, particularly Quantitative Structure-Activity Relationships (QSAR) and Structure-Activity Relationships (SAR), are computational methods used to correlate molecular structure with chemical, biological, or physical properties. These methods enable the prediction of properties for new or untested compounds based on existing data, facilitating rational design and optimization.

While this compound itself is a natural product and not typically considered a pharmaceutical agent in the context of drug discovery, it belongs to the broader "naphthalene class of compounds," which are known for diverse biological activities and have been extensively studied using SAR/QSAR. The principles of SAR/QSAR can be applied to understand how structural modifications within the this compound framework or other substituted naphthalenes might influence their chemical reactivity or other properties.

For the this compound class of compounds, in silico approaches could involve:

Descriptor Calculation: Computing various molecular descriptors (e.g., electronic, steric, hydrophobic) that quantify different aspects of the molecular structure.

Model Development: Building statistical or machine learning models that link these descriptors to observed reactivities or properties.

Predictive Analysis: Using the developed models to predict the reactivity of novel this compound analogs or related naphthalene derivatives.

For example, SAR analysis on naphthalene-derived compounds has shown that factors like linker conformation, symmetry, and lipophilicity can significantly impact their antimicrobial performance. Although this compound itself may not be the primary focus for such studies, understanding the structure-reactivity relationships within its broader chemical class provides a valuable framework for exploring the properties of similar natural or synthetic naphthalenes.

Future Directions and Emerging Research Avenues for Eudalene

Integration of Multi-Omics Data for Comprehensive Understanding of Eudalene Metabolism.

A holistic understanding of this compound's metabolism in biological systems necessitates the integration of multi-omics data. Multi-omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of complex biological processes by analyzing genes, messenger RNA (mRNA), proteins, and metabolites, respectively. Genomics can identify the genetic blueprints encoding enzymes involved in this compound biosynthesis and degradation. Transcriptomics can reveal the gene expression patterns associated with its production under various physiological or environmental conditions. Proteomics, which studies the dynamic protein products and their interactions, can elucidate the specific enzymes responsible for catalyzing this compound's metabolic transformations. Metabolomics, focusing on the collection of small molecules (metabolites) within a cell, tissue, or organism, directly links cellular biochemical activity to phenotype and can precisely map the intermediates and end-products of this compound's metabolic pathways.

By integrating these diverse data layers, researchers can construct intricate molecular regulatory networks that govern this compound's synthesis, transport, and catabolism. This systems-level approach can reveal previously unknown metabolic pathways, identify key regulatory points, and uncover the interplay between different cellular components in this compound production. Such comprehensive insights are critical for potential metabolic engineering efforts aimed at optimizing this compound yield in host organisms or for understanding its ecological roles.

Development of Sustainable and Green Chemistry Approaches for this compound Synthesis.

The synthesis of this compound, traditionally involving chemical methods, can significantly benefit from the principles of sustainable and green chemistry. Green chemistry emphasizes minimizing environmental impact, reducing waste, and utilizing safer solvents and renewable feedstocks. Current research trends in organic synthesis are moving towards more efficient, economical, and environmentally benign methodologies.

For this compound, this could involve:

Solvent Replacement: Exploring the use of greener solvents, such as bio-based solvents, supercritical fluids, or solvent-free conditions, instead of traditional volatile organic compounds (VOCs) like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), which have been used in the oxygenation of this compound and related compounds.

Atom Economy and Efficiency: Developing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. This often involves cascade reactions or one-pot syntheses.

Renewable Feedstocks: Investigating the use of renewable resources as starting materials for this compound synthesis, moving away from petroleum-based precursors.

Energy Efficiency: Designing reactions that proceed under milder conditions (e.g., ambient temperature and pressure), reducing energy consumption.

The adoption of these green chemistry principles would not only reduce the environmental footprint of this compound production but also enhance the economic viability and safety of its large-scale synthesis.

Exploration of Enzyme Biocatalysis for this compound and Analog Production.

Enzyme biocatalysis presents a highly promising avenue for the sustainable and selective production of this compound and its structural analogs. Enzymes are biological catalysts that operate under mild conditions (e.g., near ambient temperature and pressure) and exhibit remarkable chemo-, regio-, and enantioselectivity, making them ideal for complex organic synthesis. this compound is a sesquiterpenoid, a class of natural products whose biosynthesis often involves specialized terpene synthases.

Future research in this area could focus on:

Enzyme Discovery and Engineering: Identifying novel terpene synthases or other enzymes from diverse biological sources (e.g., plants, fungi, bacteria) that are capable of catalyzing specific steps in this compound biosynthesis or the synthesis of its precursors. Directed evolution and rational design techniques can be employed to engineer existing enzymes for improved activity, stability, and substrate specificity towards this compound or desired analogs.

Immobilized Enzymes: Utilizing enzyme immobilization techniques to enhance enzyme stability, facilitate recovery and reuse, and improve process economics in industrial applications.

Production of Analogs: Leveraging the promiscuity of certain enzymes or engineering them to produce novel this compound analogs with potentially enhanced biological activities or desirable properties.

The integration of biocatalysis into this compound production pathways offers a powerful and sustainable alternative to traditional chemical synthesis, aligning with the principles of green chemistry.

Advanced Analytical Platforms for Real-time and In Situ this compound Analysis in Biological Systems.

The ability to perform real-time and in situ analysis of this compound within biological systems is crucial for understanding its dynamic behavior, metabolic flux, and interactions at the cellular and organismal levels. Advanced analytical platforms, such as hyphenated mass spectrometry (MS) techniques and nuclear magnetic resonance (NMR) spectroscopy, are indispensable for the identification and quantification of chemical compounds in complex matrices.